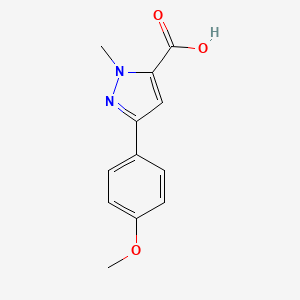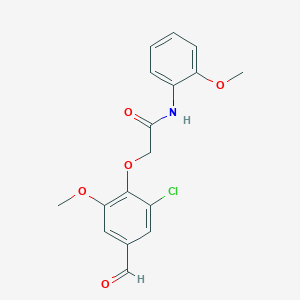
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide (CMPFMA) is a small molecule compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of experiments, from biochemical and physiological studies to drug development. CMPFMA has been found to have a number of favorable properties, including low toxicity and high solubility in a variety of solvents. This makes it an ideal compound for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Herbicide Metabolism and Environmental Fate
Chloroacetamide herbicides, including acetochlor and alachlor, have been extensively studied for their metabolism in biological systems and their environmental fate. These studies have elucidated the metabolic pathways in liver microsomes of both human and rat models, highlighting the transformation products and the roles of specific cytochrome P450 isoforms in these processes. Such research contributes to understanding the environmental persistence and potential toxicity of these compounds, informing regulatory and safety evaluations (Coleman et al., 2000).
Biodegradation Pathways
Investigations into the biodegradation of chloroacetamide herbicides reveal the microbial pathways capable of degrading these compounds, such as the degradation of alachlor by Acinetobacter sp., which highlights the potential for bioremediation strategies. Understanding these pathways is crucial for developing methods to mitigate environmental contamination (Lee & Kim, 2022).
Anticancer, Anti-inflammatory, and Analgesic Activities
Research into the medicinal applications of chloroacetamide derivatives has identified potential anticancer, anti-inflammatory, and analgesic activities. This suggests that structurally related compounds, possibly including "2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide," could have therapeutic value pending further investigation (Rani et al., 2014).
Anaerobic Biodegradation
The anaerobic degradation of acetochlor has been studied, revealing a pathway initiated by dechlorination and identifying the microorganisms involved in this process. Such research is vital for understanding how these compounds break down in anoxic environments and for the design of wastewater treatment processes that can effectively remove these contaminants (Liu et al., 2020).
Propiedades
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUXIXIFABDBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)
![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)
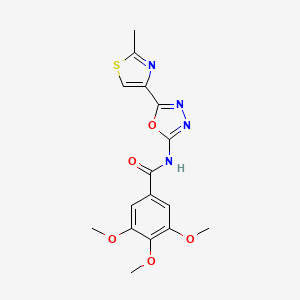
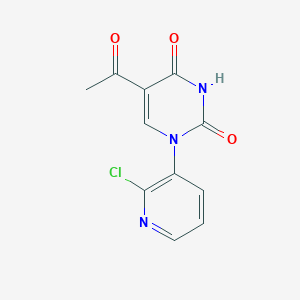
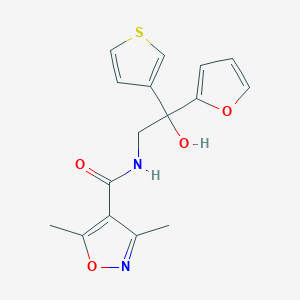
![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)
![(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one](/img/structure/B2936498.png)
![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione](/img/structure/B2936501.png)
